(tert-Butylimino)tris(diethylamino)tantalum - 169896-41-7

(tert-Butylimino)tris(diethylamino)tantalum

Catalog Number: EVT-333082
CAS Number: 169896-41-7
Molecular Formula: C16H39N4Ta-3
Molecular Weight: 468.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“(tert-Butylimino)tris(diethylamino)tantalum” is a chemical compound with the linear formula (CH3)3CNTa(N(C2H5)2)3 . It is used as a precursor for the atomic layer deposition of tantalum oxide and tantalum nitride . It is also known for its applications in semiconductor fabrication, particularly in the formation of tantalum-based films.

Synthesis Analysis

This compound is utilized in the synthesis of tantalum nitride (TaN) films via Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) . It has been studied for its reaction with atomic hydrogen on SiO2 and organosilicate glass substrates, leading to stoichiometric TaN formation.

Molecular Structure Analysis

The molecular structure of this compound plays a critical role in its effectiveness as a precursor for film deposition. Its structure allows for efficient and controlled deposition of thin films with desired properties.

Chemical Reactions Analysis

“(tert-Butylimino)tris(diethylamino)tantalum” has been explored for its gas phase and surface reaction mechanism in the atomic layer deposition of TaCxNy films, highlighting its role in forming Ta–C and Ta–N bonds.

Physical And Chemical Properties Analysis

“(tert-Butylimino)tris(diethylamino)tantalum” is a liquid with a density of 1.252 g/mL at 25 °C (lit.) . It has a molecular weight of 468.46 .

Mechanism of Action

In atomic layer deposition, (tert-Butylimino)tris(diethylamino)tantalum acts as the tantalum source [, ]. It is introduced to the reaction chamber where it adsorbs onto the substrate surface. Subsequent exposure to a co-reactant, such as atomic hydrogen or water, leads to the formation of the desired thin film, TaN or TaOx respectively [, , ].

Physical and Chemical Properties Analysis

The vapor pressure of (tert-Butylimino)tris(diethylamino)tantalum has been measured using the static method in the temperature range of 268 to 323 K []. This information is crucial for controlling its delivery in vapor deposition techniques.

Applications
  • Tantalum Nitride (TaN) Thin Films: It is used as a precursor for the deposition of TaN thin films via plasma-assisted atomic layer deposition []. These films have applications in microelectronics due to their desirable properties like low resistivity and excellent conformality [].
  • Diffusion Barriers/Adhesion Promoters: TaN films derived from (tert-Butylimino)tris(diethylamino)tantalum can act as diffusion barriers and adhesion promoters in copper interconnects, preventing copper diffusion into surrounding materials [].
  • Metal-Silicon Nitride Films: (tert-Butylimino)tris(diethylamino)tantalum can be used in the cyclic chemical vapor deposition process to prepare three-component metal-silicon nitride films, which may have various applications in microelectronics and materials science [].

Tetrakis(dimethylamino)titanium (TDMAT)

Relevance: TDMAT is structurally similar to (tert-Butylimino)tris(diethylamino)tantalum as both are metal amides. They share a core metal atom (Ti in TDMAT, Ta in (tert-Butylimino)tris(diethylamino)tantalum) bonded to multiple amido (-NR2) ligands. These ligands influence the precursor's volatility and reactivity during the deposition process.

Tetrakis(diethylamino)titanium (TDEAT)

Relevance: Similar to (tert-Butylimino)tris(diethylamino)tantalum, TDEAT belongs to the metal amide class of compounds. Both precursors share a central metal atom (Ti for TDEAT, Ta for (tert-Butylimino)tris(diethylamino)tantalum) surrounded by four amido ligands. The difference lies in the alkyl substituents on the nitrogen atom of the amido ligands, with TDEAT having ethyl groups while (tert-Butylimino)tris(diethylamino)tantalum has a mix of ethyl and tert-butyl groups.

Tetrakis(ethylmethylamino)titanium (TEMAT)

Relevance: TEMAT shares a close structural resemblance to (tert-Butylimino)tris(diethylamino)tantalum, both belonging to the metal amide family. The key difference lies in the metal center, with TEMAT having titanium and (tert-Butylimino)tris(diethylamino)tantalum having tantalum. Both have four amido ligands.

Tert-butylimino tris(ethylmethylamino)tantalum (TBTEMT)

Relevance: TBTEMT is structurally very similar to (tert-Butylimino)tris(diethylamino)tantalum. Both compounds share the same core structure: a tantalum atom bonded to a tert-butylimino ligand and three amino ligands. The primary difference lies in the alkyl groups attached to the nitrogen atoms of the amino ligands.

(tert-Butylimino)bis(diethylamino)cyclopentadienyltantalum

Relevance: This compound exhibits a direct structural relationship with (tert-Butylimino)tris(diethylamino)tantalum. Both share the "tert-Butylimino" and "diethylamino" ligands attached to a central tantalum atom. The presence of the cyclopentadienyl ligand in this compound introduces a difference in their overall structure and potentially their reactivity during thin-film deposition.

Properties

CAS Number

169896-41-7

Product Name

(tert-Butylimino)tris(diethylamino)tantalum

IUPAC Name

tert-butyliminotantalum;diethylazanide

Molecular Formula

C16H39N4Ta-3

Molecular Weight

468.46 g/mol

InChI

InChI=1S/C4H9N.3C4H10N.Ta/c1-4(2,3)5;3*1-3-5-4-2;/h1-3H3;3*3-4H2,1-2H3;/q;3*-1;

InChI Key

OAUVVCYTHMBYBP-UHFFFAOYSA-N

SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta]

Canonical SMILES

CC[N-]CC.CC[N-]CC.CC[N-]CC.CC(C)(C)N=[Ta]

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